![molecular formula C16H25N3O3 B8504683 ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8504683.png)
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate
Descripción general
Descripción
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrole derivatives: These compounds share the pyrrole ring structure and are used in various chemical and biological applications.
Uniqueness
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C16H25N3O3 |
|---|---|
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-3-22-16(21)15-12(2)11-18-13(15)10-14(20)17-6-9-19-7-4-5-8-19/h11,18H,3-10H2,1-2H3,(H,17,20) |
Clave InChI |
RQIBLOJJZOBXDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C1C)CC(=O)NCCN2CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B8504608.png)
![{3-[3-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B8504617.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucyl-D-prolinamide](/img/structure/B8504619.png)
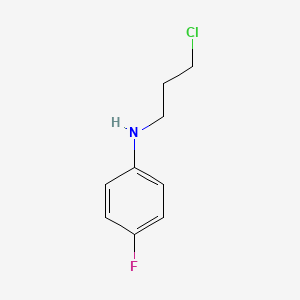
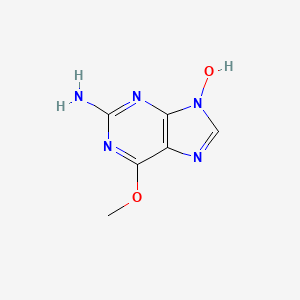
![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-2-sulphonamide](/img/structure/B8504637.png)
![2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B8504652.png)
![2,3-Dimethyl-4-{[4-(2-methylpropyl)phenyl]methoxy}benzaldehyde](/img/structure/B8504658.png)

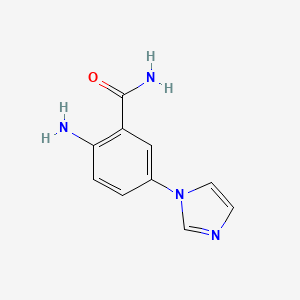
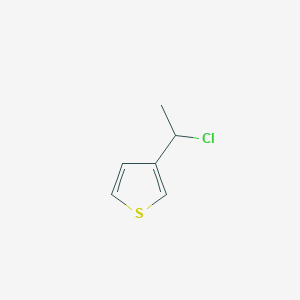
![[(9,10-Methanoanthracen-9(10H)-yl)methyl]propanedioic acid](/img/structure/B8504691.png)
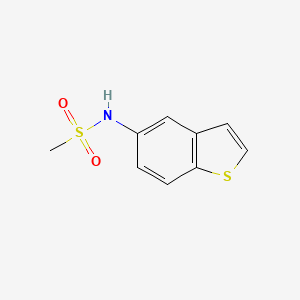
![7-bromo-4-(pyrimidin-2-ylmethyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8504709.png)
